molecular formula C21H22ClN3O4S B2566950 methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-37-3

methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2566950
CAS RN: 1040637-37-3
M. Wt: 447.93
InChI Key: RBXMCRGMKWGOEI-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A study conducted by Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds structurally related to "methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate," for potential antimicrobial and anticancer applications. The research found that among the synthesized compounds, specific derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as effective anticancer agents. Additionally, these compounds demonstrated good to excellent antimicrobial activity, indicating their broad application scope in combating various microbial infections and cancer (Hafez, H., Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Synthesis of Functionalized Derivatives

In a separate study, Ruano et al. (2005) developed a method for synthesizing alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serves as a useful scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This research opens avenues for generating a diverse array of derivatives from the base compound for further exploration in pharmaceutical and material sciences (Ruano, J. G., Cristina Fajardo, & M. R. Martín, 2005).

Molecular Structure Analysis

Swamy et al. (2013) conducted a study on isomorphous methyl- and chloro-substituted small heterocyclic analogues, showing the significance of the chlorine-methyl (Cl-Me) exchange rule in determining the molecular structure and stability of these compounds. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in medicinal chemistry and materials science (Swamy, V. Rajni et al., 2013).

Corrosion Inhibition

Yadav et al. (2015) investigated pyrazole derivatives, similar to the target compound, for their corrosion inhibition effect on mild steel in hydrochloric acid solution. The study demonstrated that these compounds, due to their efficient adsorption on the metal surface, could serve as effective corrosion inhibitors, offering a promising application in the field of corrosion science and engineering (Yadav, M., R. Sinha, T. Sarkar, & N. Tiwari, 2015).

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-12(2)17-10-16(21(26)29-3)18-19(13-4-6-14(22)7-5-13)24-25(20(18)23-17)15-8-9-30(27,28)11-15/h4-7,10,12,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXMCRGMKWGOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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